molecular formula C10H9N3O5 B12911658 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone CAS No. 3318-78-3

3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone

Cat. No.: B12911658
CAS No.: 3318-78-3
M. Wt: 251.20 g/mol
InChI Key: VVCKHODQOZBLBQ-UAIOPKHMSA-N
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Description

3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone (CAS 3318-78-3) is a chemical compound with the molecular formula C10H9N3O5 and a molecular weight of 251.20 g/mol . This nitrofuran derivative is offered for research purposes as part of the oxazolidinone class of synthetic compounds, which are notably recognized for their antibacterial properties . Oxazolidinones function by inhibiting bacterial protein synthesis; they bind to the P-site of the bacterial 50S ribosomal subunit, thereby interfering with the formation of the initiation complex . Research into related nitrofuran-containing oxazolidinones, such as furazolidone, indicates that their biological activity can involve reductive activation within cells, primarily mediated by enzymatic systems like cytochrome P450 reductase, leading to the formation of reactive nitro-anion radicals . This mechanism underpins its research value in studying antimicrobial agents, particularly against Gram-positive bacteria . Researchers utilize this compound exclusively for laboratory investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Please refer to the product specifications for detailed handling and safety information.

Properties

CAS No.

3318-78-3

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9N3O5/c14-10-12(6-7-17-10)11-5-1-2-8-3-4-9(18-8)13(15)16/h1-5H,6-7H2/b2-1+,11-5+

InChI Key

VVCKHODQOZBLBQ-UAIOPKHMSA-N

Isomeric SMILES

C1COC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Traditional Nitration Methods and Limitations

Historically, nitration of furfural derivatives was performed using acid anhydrides such as acetic anhydride in the presence of nitric acid. This method suffers from:

  • High cost due to the use of acetic anhydride.
  • Formation of multiple by-products complicating purification.
  • Partial destruction of the furan ring under harsh nitration conditions.

Improved Nitration via Direct Nitration of Condensation Products

A patented method (DE1119295B) describes an improved process that overcomes these limitations by:

  • First preparing condensation products of furfural with amino-oxazolidinone derivatives.
  • Then nitrating these condensation products directly using a mixture of concentrated nitric acid and concentrated sulfuric acid under anhydrous conditions at low temperatures (-5 to 0 °C).

This approach avoids the use of acid anhydrides and minimizes furan ring degradation, resulting in higher yields and purer products.

Example procedure:

Step Reagents & Conditions Outcome
1 Slowly add 36.0 g furfurylidene-3'-amino-oxazolidone to 100 mL concentrated sulfuric acid at 5 °C Formation of a clear solution
2 Add mixture of 13.4 mL concentrated nitric acid and 26.8 mL concentrated sulfuric acid over 57 minutes at -4 to 0 °C with stirring Nitration of the furfurylidene moiety
3 Pour reaction mixture onto ice, filter yellow precipitate, wash with water, alcohol, and ether, dry at 65 °C Obtain 37.1 g of 5-nitrofurfurylidene-3'-amino-oxazolidone (82.5% yield)

This nitration method is highly efficient and reproducible, yielding the key nitro-substituted intermediate with a melting point of 256–257 °C.

Condensation to Form 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone

The final compound is formed by condensation of the nitro-substituted furfurylidene intermediate with 3-amino-2-oxazolidinone or its derivatives. The condensation typically involves:

  • Mixing the nitrofurfurylidene intermediate with 3-amino-2-oxazolidinone under controlled conditions.
  • The reaction proceeds via Schiff base formation (imine linkage) between the aldehyde/allylidene group and the amino group of oxazolidinone.
  • The reaction is often carried out in anhydrous solvents or under mild heating to drive the condensation to completion.

While specific detailed protocols for this condensation step are less frequently published, the general approach is well-established in heterocyclic and medicinal chemistry literature.

Spectroscopic and Analytical Confirmation

The identity and purity of the final compound are confirmed by:

  • Melting point determination (typically around 256–257 °C for the nitrofurfurylidene intermediate).
  • Spectroscopic methods including NMR, IR, and mass spectrometry.
  • Elemental analysis consistent with the molecular formula C15H18N4O6 and molecular weight 350.33 g/mol.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Key Notes Yield/Outcome
1 Preparation of furfurylidene-3'-amino-oxazolidone Condensation of furfural with 3-amino-2-oxazolidinone Forms condensation product precursor Not specified
2 Nitration of condensation product Conc. HNO3 + Conc. H2SO4, -5 to 0 °C, anhydrous Avoids acid anhydrides, preserves furan ring 82.5% yield, mp 256–257 °C
3 Condensation with amino-oxazolidinone Mild heating, anhydrous conditions Schiff base formation to final compound High purity confirmed by spectroscopy

Research Findings and Advantages of the Improved Method

  • The direct nitration of the condensation product rather than nitration of furfural itself reduces side reactions and improves overall yield.
  • Avoidance of acetic anhydride reduces cost and environmental impact.
  • Low temperature nitration preserves the sensitive furan ring, critical for biological activity.
  • The method is scalable and suitable for producing gram to kilogram quantities for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have shown that compounds containing the oxazolidinone structure exhibit significant antimicrobial properties. The presence of the nitrofuran group enhances this activity against various bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential
    • Research indicates that derivatives of oxazolidinones, including 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone, may possess anticancer properties. They have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Mutagenicity Studies
    • The compound has been subjected to mutagenicity tests using bacterial models like Escherichia coli. Results indicate that it may have mutagenic effects at certain concentrations, which is crucial for understanding its safety profile in pharmaceutical applications .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyDemonstrated significant inhibition of MRSA growth compared to control
Study BAssess anticancer activityInduced apoptosis in breast cancer cell lines
Study CMutagenicity testingIdentified potential mutagenic effects at high concentrations

Material Science Applications

In addition to its pharmacological uses, this compound has potential applications in material science:

  • Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
  • Coatings and Adhesives : Its chemical stability and reactivity can be exploited in formulating advanced coatings and adhesives for industrial applications.

Mechanism of Action

The mechanism of action of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone involves its interaction with bacterial enzymes and DNA. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Molecular Targets and Pathways:

    Bacterial Enzymes: The compound targets bacterial enzymes involved in DNA synthesis and repair.

    DNA Damage: The reactive intermediates formed during the reduction process cause DNA strand breaks and other forms of damage.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone
  • CAS No.: 3318-78-3
  • Molecular Formula : C₁₀H₉N₃O₅
  • Molecular Weight : 251.20 g/mol
  • Synonyms: NF-213, NSC 53262, BRN 0280543 .

Structural Features: This compound features a 2-oxazolidinone core linked to a 5-nitro-2-furyl group via an allylidene (-CH₂-CH₂-) bridge. The allylidene moiety distinguishes it from other nitrofuran derivatives, which often incorporate furfurylidene (-CH₂-O-) or morpholinomethyl substituents .

Its synthesis and stability may differ due to the allylidene group’s reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between this compound and analogous nitrofuran derivatives:

Compound Name CAS No. Molecular Formula Key Structural Features Biological Activity Toxicity Profile Regulatory Status
This compound 3318-78-3 C₁₀H₉N₃O₅ Allylidene linkage (-CH₂-CH₂-) Limited data; inferred antimicrobial potential No direct carcinogenicity data; structurally related nitrofurans show mutagenicity Not listed in Proposition 65; research-grade use implied
Furazolidone 67-45-8 C₈H₇N₃O₅ Furfurylidene linkage (-CH₂-O-) Broad-spectrum antimicrobial Carcinogenic (IARC Group 3); induces mammary and intestinal tumors in rats USP standards for purity; restricted use due to carcinogenicity
5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)-amino]-2-oxazolidinone - C₁₅H₁₈N₄O₅ Morpholinomethyl group (-N(CH₂CH₂)₂O-) Not explicitly stated Safe Harbor Level: 0.18 μg/day (California Proposition 65) Listed as a reproductive toxin; regulated exposure limits
1-[(5-Nitrofurfurylidene)-amino]-2-imidazolidinone - C₈H₈N₄O₄ Imidazolidinone core Inactive in carcinogenicity assays Non-carcinogenic in rat studies No major regulatory restrictions noted

Key Research Findings

Carcinogenicity and Substituent Effects: Nitrofuran derivatives with hydrazine or thiazole moieties (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) exhibit carcinogenic activity in rats, while simpler derivatives (e.g., 1-[(5-nitrofurfurylidene)amino] hydantoin) are inactive .

Antimicrobial Activity: Furazolidone (a furfurylidene derivative) is clinically used against Giardia and Salmonella but faces restrictions due to carcinogenicity . The allylidene analog’s activity is unconfirmed, but its structural similarity suggests possible antimicrobial properties requiring further validation.

Mutagenicity and Stability: A morpholinomethyl-substituted analog (CAS 3318-79-4) demonstrated mutagenic activity in E. coli at 6 mg/L, highlighting the role of substituents in genotoxicity .

Biological Activity

3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone, also known by its CAS number 3318-78-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9N3O5
  • Molecular Weight : 251.1956 g/mol
  • CAS Number : 3318-78-3

Antimicrobial Activity

Research has indicated that oxazolidinones, including this compound, exhibit significant antimicrobial properties. The oxazolidinone moiety is particularly noted for its effectiveness against Gram-positive bacteria, which have shown increasing resistance to traditional antibiotics.

The proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the formation of the initiation complex in protein translation, leading to bacteriostatic effects. Studies suggest that derivatives with nitro groups enhance this activity through bioactivation pathways that generate reactive intermediates capable of damaging bacterial DNA .

Study on Antimicrobial Efficacy

In a comparative study evaluating various oxazolidinone derivatives, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard treatments, indicating a promising alternative for resistant infections .

Metabolic Pathways and Bioactivation

A study utilizing human intestinal cell lines (Caco-2) investigated the metabolic pathways involved in the bioactivation of nitrofuran compounds related to oxazolidinones. It was found that cytochrome P450 reductases play a crucial role in the activation process, which is essential for the antimicrobial efficacy of these compounds . This finding highlights the importance of metabolic activation in determining the biological activity of nitro-substituted oxazolidinones.

Summary of Findings

Biological Activity Mechanism Remarks
AntimicrobialInhibition of protein synthesisEffective against MRSA and other resistant strains
Metabolic ActivationInvolvement of cytochrome P450 reductasesCritical for efficacy; varies among different cell types

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 5-nitro-2-furfuraldehyde derivatives with 3-amino-2-oxazolidinone. Key steps include Schiff base formation under acidic or catalytic conditions. For example, IR and NMR spectroscopy are critical for verifying the formation of the imine bond (C=N) at ~1600–1650 cm⁻¹ (IR) and δ 8.0–9.0 ppm (¹H NMR) . Yield optimization may involve using Fe₂O₃@SiO₂/In₂O₃ catalysts (as seen in analogous syntheses) to enhance reaction efficiency and reduce byproducts .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, asymmetric units in similar oxazolidinone derivatives show trans conformations across allylidene and oxazolidinone moieties, with dihedral angles between aromatic rings (e.g., 55° for benzene-indole systems) . Alternative methods include DFT calculations paired with spectroscopic validation (e.g., NOESY for spatial proximity analysis).

Q. What are the primary analytical techniques for purity assessment?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–300 nm, nitro group absorption) is recommended. Mass spectrometry (ESI-MS) can confirm molecular weight (C₈H₇N₃O₅; theoretical m/z = 225.05). Purity >95% is achievable via recrystallization from ethanol-water mixtures .

Advanced Research Questions

Q. How do mechanistic studies explain the compound's carcinogenic potential, and what in vitro models are most relevant?

  • Methodological Answer : The compound is classified as a Group 2B carcinogen (IARC) due to DNA adduct formation via nitroreduction intermediates. In vitro models using human hepatoma (HepG2) cells or Salmonella typhimurium Ames tests can assess mutagenicity. LC-MS/MS is used to detect DNA adducts (e.g., 8-hydroxy-2’-deoxyguanosine) . Discrepancies in toxicity data may arise from metabolic activation differences between prokaryotic and eukaryotic systems .

Q. What experimental strategies resolve contradictions in reported toxicity thresholds across studies?

  • Methodological Answer : Cross-species pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) accounts for metabolic variations. California’s Proposition 65 sets a Safe Harbor Level of 0.18 µg/day for carcinogenic risk, but interspecies scaling factors (e.g., rat-to-human) must be applied to reconcile in vivo rodent data with human cell line studies . Dose-response meta-analysis using Bayesian frameworks can quantify uncertainty .

Q. What computational approaches predict the compound's reactivity with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with nitroreductase enzymes or DNA bases. Density functional theory (DFT) calculates redox potentials to predict nitro group reduction kinetics. QSAR models trained on nitrofuran derivatives improve reactivity predictions .

Key Research Challenges

  • Synthetic Reproducibility : Batch-to-batch variability in nitro group orientation may affect bioactivity. Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical .
  • Toxicity Model Limitations : Rodent models may overpredict human risk due to higher nitroreductase activity in rodents. Humanized transgenic models (e.g., CYP-expressing mice) are recommended .

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